molecular formula C13H16ClN3O2 B14936302 N-(2-aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14936302
M. Wt: 281.74 g/mol
InChI Key: ONPPOQFTERCTDX-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound characterized by its unique structure, which includes an aminoethyl group, a chlorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., elevated temperature, presence of a catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: This compound shares the aminoethyl and chlorophenyl groups but lacks the pyrrolidine ring.

    N-(2-aminoethyl)-2-(4-chlorophenyl)acetamide: This compound has a similar structure but with an acetamide group instead of the pyrrolidine ring.

Uniqueness

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

N-(2-aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C13H16ClN3O2/c14-10-1-3-11(4-2-10)17-8-9(7-12(17)18)13(19)16-6-5-15/h1-4,9H,5-8,15H2,(H,16,19)

InChI Key

ONPPOQFTERCTDX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCN

Origin of Product

United States

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